molecular formula C11H17N3O B11034817 N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide

N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide

Cat. No.: B11034817
M. Wt: 207.27 g/mol
InChI Key: QDQDJWKMJUYAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide is a chemical compound with the following structure:

C6H10N2\text{C}_6\text{H}_{10}\text{N}_2C6​H10​N2​

It contains a pyrazole ring substituted with three methyl groups and an acrylamide moiety

Preparation Methods

Synthetic Routes: The synthesis of N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide involves the reaction of 1,3,5-trimethylpyrazole with acryloyl chloride or acrylonitrile. The reaction can occur under mild conditions, and the product can be isolated through purification steps.

Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.

Chemical Reactions Analysis

Reactivity: N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the acrylamide group.

    Substitution: Substitution reactions can occur at the pyrazole ring.

    Polymerization: The acrylamide moiety allows for polymerization.

Common Reagents and Conditions:

    Acryloyl chloride or acrylonitrile: Used for the initial synthesis.

    Solvents: Commonly organic solvents like dichloromethane or ethanol.

    Catalysts: Lewis acids or bases may be employed.

Major Products: The major product of the synthesis is this compound itself. Its reactivity allows for further derivatization.

Scientific Research Applications

N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide finds applications in:

    Chemistry: As a building block for designing functional materials.

    Biology: In studies related to enzyme inhibition or protein modification.

    Medicine: Potential use in drug development.

    Industry: For creating specialized polymers or coatings.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-6-10(15)12-7(2)11-8(3)13-14(5)9(11)4/h6-7H,1H2,2-5H3,(H,12,15)

InChI Key

QDQDJWKMJUYAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.